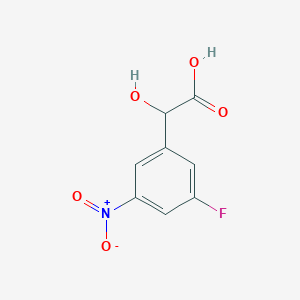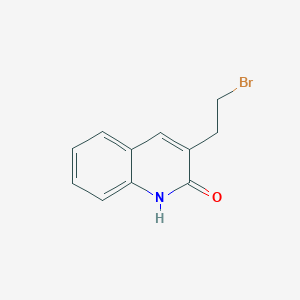
1-(3-Bromo-5-isoxazolyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the registry number MFCD13193258 is a chemical of significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD13193258 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific amines with carbon disulfide, followed by the addition of metal salts to form dithiocarbamate complexes . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of MFCD13193258 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD13193258 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD13193258 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like ethanol and acetone. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from the reactions of MFCD13193258 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions produce lower oxidation state products.
Aplicaciones Científicas De Investigación
MFCD13193258 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of MFCD13193258 involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes or proteins. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to MFCD13193258 include other dithiocarbamate derivatives and metal complexes. These compounds share similar structural features and chemical properties.
Uniqueness
What sets MFCD13193258 apart from other similar compounds is its specific combination of functional groups and metal-binding capabilities. This unique structure allows it to form stable complexes with a wide range of metal ions, making it particularly effective in applications such as heavy metal ion removal and coordination chemistry.
Conclusion
MFCD13193258 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C5H7BrN2O |
|---|---|
Peso molecular |
191.03 g/mol |
Nombre IUPAC |
1-(3-bromo-1,2-oxazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-7-3-4-2-5(6)8-9-4/h2,7H,3H2,1H3 |
Clave InChI |
ATJIWXLPXJISMW-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=NO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)
![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)


![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)
![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)


